Methyl 3-hydroxy-4-methoxyphenylacetate

Analytical Chemistry Neuroscience Metabolomics

Methyl 3-hydroxy-4-methoxyphenylacetate (CAS: 15964-81-5) is a phenolic methyl ester and a rare regioisomer of the more common homovanillic acid methyl ester. It serves as a protected form of 3-hydroxy-4-methoxyphenylacetic acid (iso-homovanillic acid), a known dopamine metabolite.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 15964-81-5
Cat. No. B1336715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-4-methoxyphenylacetate
CAS15964-81-5
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)OC)O
InChIInChI=1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3
InChIKeyNLPRPUVYIZIMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxy-4-methoxyphenylacetate (CAS 15964-81-5) for Scientific Procurement


Methyl 3-hydroxy-4-methoxyphenylacetate (CAS: 15964-81-5) is a phenolic methyl ester and a rare regioisomer of the more common homovanillic acid methyl ester . It serves as a protected form of 3-hydroxy-4-methoxyphenylacetic acid (iso-homovanillic acid), a known dopamine metabolite [1]. This compound is a key intermediate in the synthesis of opiate derivatives [2] and the antimitotic agent Combretastatin A-4 [3], making it a valuable building block for medicinal chemistry and natural product synthesis.

Procurement Risk: Why Methyl 3-Hydroxy-4-methoxyphenylacetate Cannot Be Substituted with Generic Analogs


Generic substitution of methyl 3-hydroxy-4-methoxyphenylacetate with common analogs like homovanillic acid (HVA) methyl ester or the parent acid is scientifically invalid. The compound's specific 3-hydroxy-4-methoxy substitution pattern constitutes a rare regioisomer, which dictates its unique biological and chemical behavior distinct from the 4-hydroxy-3-methoxy pattern of HVA . Furthermore, the methyl ester functionality serves as a protecting group that enhances lipophilicity and cellular permeability compared to the free carboxylic acid, directly impacting the pharmacokinetic profile of derived prodrugs or the efficiency of subsequent synthetic transformations [1][2]. Using the free acid would necessitate an additional, potentially yield-limiting deprotection step in a synthetic sequence where the ester is a required intermediate.

Quantitative Evidence Guide for Methyl 3-Hydroxy-4-methoxyphenylacetate (CAS 15964-81-5)


Regioisomeric Differentiation: Unique Substitution Pattern vs. Homovanillic Acid (HVA)

Methyl 3-hydroxy-4-methoxyphenylacetate is a regioisomer of the more common homovanillic acid (HVA) methyl ester, differing by the swapped positions of the hydroxyl and methoxy groups on the phenyl ring . This structural isomerism leads to significant differences in biological prevalence and metabolic pathways. In human cerebrospinal fluid (CSF), the concentration of its corresponding acid (iso-HVA) is consistently less than 2% of the HVA level [1][2].

Analytical Chemistry Neuroscience Metabolomics

Enhanced Lipophilicity: Ester Form vs. Free Carboxylic Acid

The methyl ester group of methyl 3-hydroxy-4-methoxyphenylacetate significantly increases its lipophilicity compared to the parent carboxylic acid, 3-hydroxy-4-methoxyphenylacetic acid. While the parent acid has a reported LogP of approximately 1.03 [1], the methyl ester derivative is consistently reported with a higher LogP of 1.3 [2]. This difference directly impacts passive membrane permeability.

Medicinal Chemistry Prodrug Design Pharmacokinetics

Validated Synthetic Utility: Key Intermediate for Opiate Derivatives

Methyl 3-hydroxy-4-methoxyphenylacetate is not merely a research chemical but a validated synthetic intermediate. Its corresponding acid, 3-hydroxy-4-methoxyphenylacetic acid, is explicitly identified in patent literature as 'one of the basic raw materials for the synthesis of natural and unnatural opium derivatives, including antagonists and agonist-antagonists' [1]. The acid form was used in a concise synthesis of the opiate precursor dihydrothebainone, underscoring the critical nature of this specific substitution pattern for accessing this class of compounds [2].

Organic Synthesis Opiate Alkaloids Medicinal Chemistry

Validated Synthetic Utility: Key Intermediate for Combretastatin A-4

Methyl 3-hydroxy-4-methoxyphenylacetate is a critical intermediate in the synthesis of Combretastatin A-4 (CA4), a potent vascular disrupting agent (VDA) with significant antitumor activity [1]. Its parent acid, 3-hydroxy-4-methoxyphenylacetic acid, is the key building block for constructing the B-ring of CA4 [2]. Alternative synthetic routes that avoid this specific intermediate often suffer from lower overall yields or require more complex, less scalable transformations.

Anticancer Agents Natural Product Synthesis Vascular Disrupting Agents

Recommended Applications for Methyl 3-Hydroxy-4-methoxyphenylacetate (CAS 15964-81-5)


Synthesis of Combretastatin A-4 Analogs as Anticancer Agents

This compound is ideally suited as the starting material for constructing the B-ring of Combretastatin A-4 and its derivatives. Its use is directly supported by established synthetic protocols that yield the target molecule with high cis-selectivity (cis/trans = 95/5) and good overall yields [1]. Procuring this intermediate ensures access to the most efficient and validated synthetic route to this important class of vascular disrupting agents.

Development of Opiate-Based Pharmaceuticals

For medicinal chemistry programs focused on opiate derivatives, including agonists and antagonists, this compound (or its parent acid) is a fundamental building block. Its specific substitution pattern is a recognized requirement for the synthesis of compounds like the opiate precursor dihydrothebainone [2]. It is the correct and necessary starting point for exploring this chemical space.

Prodrug Design and Pharmacokinetic Studies

The methyl ester group confers enhanced lipophilicity (LogP = 1.3) compared to the free acid (LogP ≈ 1.03) [3][4]. This property makes it a superior choice for designing cell-permeable prodrugs or for use as a membrane-permeable probe in in vitro assays where cellular uptake is a critical experimental parameter.

Analytical Standard for Minor Catecholamine Metabolites

As a rare regioisomer of homovanillic acid methyl ester, this compound and its corresponding acid serve as essential analytical standards. Its presence in biological fluids like CSF is minor (<2% of HVA levels) but diagnostically relevant [5]. It is required for developing and validating selective analytical methods (e.g., LC-MS/MS) to accurately quantify this minor pathway metabolite without interference from the major HVA signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-hydroxy-4-methoxyphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.